Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
Description
Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride (synonyms: α-Dimethylaminohexanophenone hydrochloride; N,N-dimethyl Hexanophenone; CAS 33703) is a synthetic organic compound featuring a hexanophenone backbone substituted with a dimethylaminoethoxy group and formulated as a hydrochloride salt. Its structure includes:
- Hexanophenone core: A six-carbon chain terminating in a ketone group attached to a phenyl ring.
- Hydrochloride salt: Improves stability and aqueous solubility compared to the free base.
Properties
CAS No. |
20809-01-2 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-(2-hexanoylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-5-6-10-15(18)14-9-7-8-11-16(14)19-13-12-17(2)3;/h7-9,11H,4-6,10,12-13H2,1-3H3;1H |
InChI Key |
BWBWHGNBTVLWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexanophenone under specific conditions to yield the desired compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenones or ethers.
Scientific Research Applications
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and low-density packaging foams.
Mechanism of Action
The mechanism of action of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and proteins, altering their activity and function. The ethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural Analogues with Modified Amine Groups
Key Observations :
- The dimethylaminoethoxy group in the target compound provides stronger basicity and solubility compared to ethylamino or methoxyphenoxy substituents, which may influence receptor binding .
- Substitution on aniline (e.g., in ) shifts activity toward different biological targets due to altered electronic and steric properties.
Compounds with Similar Backbone Modifications
Key Observations :
- Chlorophenyl substitution (e.g., in ) introduces electron-withdrawing effects, altering electronic properties and reactivity .
Key Observations :
- The target compound’s dimethylaminoethoxy group may facilitate interactions with neurotransmitter transporters, distinguishing it from antimicrobial or antibacterial analogues .
- Chlorine or methoxy substituents in other compounds (e.g., ) enhance specificity for microbial targets but reduce CNS activity.
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